molecular formula C16H23NO5 B12439984 ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

Cat. No.: B12439984
M. Wt: 309.36 g/mol
InChI Key: VPQRYGKPSNYLRI-OLZOCXBDSA-N
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Description

Ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate is a chiral compound that is commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amine functionalities during chemical reactions. This compound is significant in the field of medicinal chemistry and peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the ester: The protected amine is then reacted with ethyl chloroformate to form the ester linkage.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using a suitable oxidizing agent.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of the free amine.

Scientific Research Applications

Ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. This property makes it valuable in the synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: The enantiomer of the compound .

    Ethyl (2R,3S)-2-[(benzyloxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

    Ethyl (2R,3S)-2-[(methoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a methoxycarbonyl (Moc) protecting group.

Uniqueness

Ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in peptide synthesis where selective deprotection is crucial .

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

ethyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

InChI

InChI=1S/C16H23NO5/c1-5-21-14(19)12(17-15(20)22-16(2,3)4)13(18)11-9-7-6-8-10-11/h6-10,12-13,18H,5H2,1-4H3,(H,17,20)/t12-,13+/m1/s1

InChI Key

VPQRYGKPSNYLRI-OLZOCXBDSA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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